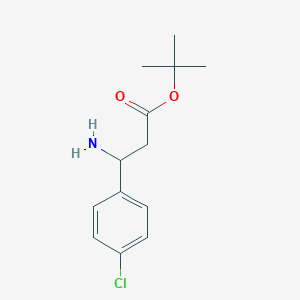

3-(1-烟酰基吡咯烷-3-基)恶唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Perhaps for this reason, their basicity is rarely discussed .Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 200 °C (392 °F; 473 K) at 20 torr .科学研究应用

合成和化学性质

合成技术:由于其生物学意义,恶唑烷-2,4-二酮的合成是一个受关注的课题。一种显着的方法涉及使用大气二氧化碳的串联磷介导的羧基化缩合-环化反应,在温和的无过渡金属条件下为各种恶唑烷-2,4-二酮提供了新颖且便捷的途径(Zhang et al., 2015)。

化学反应:恶唑烷-2,4-二酮骨架的反应性和修饰潜力已在各种背景下得到探索。例如,恶唑烷-2,4-二酮与 3-氨基-2H-氮杂丙烯在室温下在 MeCN 中反应,生成 3, 4-二氢-3-(2-羟基乙酰)-2H-咪唑-2-酮,产率良好,展示了该骨架在进行开环和缩环反应中的多功能性(Ametamey & Heimgartner, 1990)。

生物活性

丝氨酸蛋白酶抑制:恶唑烷-2,4-二酮已被确认为丝氨酸蛋白酶的伪不可逆抑制剂,对猪胰弹性蛋白酶、人中性粒细胞弹性蛋白酶 (HNE) 和蛋白酶-3 等酶表现出显着的抑制效力。恶唑烷-2,4-二酮骨架上 N-取代的性质对这种抑制活性有很大影响,突出了这些化合物在酶抑制剂开发中的潜力(Santana et al., 2012)。

降血糖药

降血糖活性:某些恶唑烷-2,4-二酮衍生物已被探索其作为降血糖药的潜力。例如,含有基于恶唑侧链的苯甲基恶唑烷-2,4-二酮被发现可以降低遗传性肥胖小鼠的血糖水平。这类化合物,特别是那些包含苯并呋喃结构元素的化合物,在体内具有显着的效力,并突出了恶唑烷-2,4-二酮在管理血糖水平中的治疗潜力(Dow et al., 1991)。

作用机制

Target of Action

Oxazolidinones, a class of compounds to which this molecule belongs, are known to have unique mechanisms of action that assure high antibiotic efficiency and low susceptibility to resistance mechanisms .

Mode of Action

Oxazolidinones, in general, are known to be protein synthesis inhibitors active against a wide spectrum of multidrug-resistant gram-positive bacteria . They achieve this by binding to the bacterial ribosome and inhibiting protein synthesis .

Biochemical Pathways

It can be inferred from the general mechanism of action of oxazolidinones that they interfere with the protein synthesis pathway in bacteria, leading to their antibacterial effect .

Pharmacokinetics

Oxazolidinones are known to have good oral bioavailability and are widely distributed in the body .

Result of Action

Based on the general mechanism of action of oxazolidinones, it can be inferred that this compound would lead to the inhibition of protein synthesis in bacteria, thereby exerting its antibacterial effect .

未来方向

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

属性

IUPAC Name |

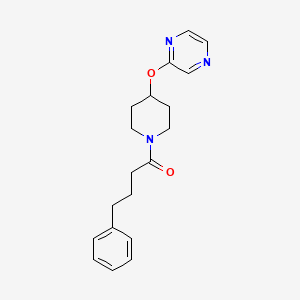

3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-5-15(7-10)12(18)9-2-1-4-14-6-9/h1-2,4,6,10H,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGFHMIARSTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)

![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)

![3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2953372.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2953374.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)